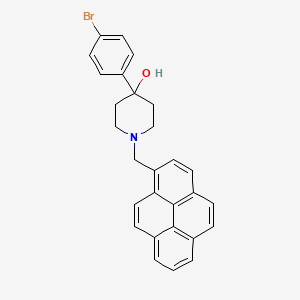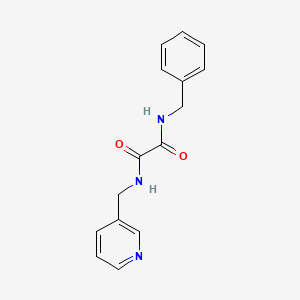
1-(4-chlorophenyl)-5-(tetrahydro-2-furanyl)-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-5-(tetrahydro-2-furanyl)-1H-1,2,3-triazole-4-carboxylic acid, commonly known as CTFC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CTFC belongs to the class of triazole compounds, which have been found to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. The purpose of
Mécanisme D'action
The mechanism of action of CTFC is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the disruption of microtubule formation, which are essential processes for cancer cell growth and division. CTFC has also been found to induce oxidative stress and activate the caspase cascade, leading to apoptosis.
Biochemical and Physiological Effects:
CTFC has been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antifungal, and antibacterial properties. Additionally, CTFC has been found to reduce the levels of pro-inflammatory cytokines and inhibit the activity of enzymes involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CTFC is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, CTFC has been found to exhibit low toxicity levels, making it a relatively safe compound for use in lab experiments. However, one of the major limitations of CTFC is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on CTFC, including its potential use as an antifungal and antibacterial agent, as well as its potential applications in the treatment of other diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate the exact mechanism of action of CTFC and to optimize its synthesis method to improve its yield and solubility.
Méthodes De Synthèse
The synthesis of CTFC involves a multistep process that starts with the conversion of 4-chlorobenzaldehyde to 4-chlorophenyl hydrazine. The resulting product is then reacted with tetrahydrofuran-2-carboxylic acid to form the intermediate compound, which is subsequently treated with sodium azide and copper sulfate to form the final product, CTFC. The overall yield of this synthesis method is reported to be around 50%.
Applications De Recherche Scientifique
CTFC has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant areas of research is its potential use as an anticancer agent. Studies have shown that CTFC exhibits potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. Additionally, CTFC has been found to induce apoptosis, a process by which cancer cells undergo programmed cell death.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-5-(oxolan-2-yl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c14-8-3-5-9(6-4-8)17-12(10-2-1-7-20-10)11(13(18)19)15-16-17/h3-6,10H,1-2,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTWSDGSMMKAIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=C(N=NN2C3=CC=C(C=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-5-(tetrahydrofuran-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine](/img/structure/B4958776.png)

![2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4958792.png)
![N-{3-[(3-hydroxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B4958801.png)
![2,4-dichloro-N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4958809.png)
![7-[(2-oxocyclohexyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4958812.png)


![N-[2-(diethylamino)ethyl]-2-{4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}acetamide](/img/structure/B4958841.png)

![2-(allylthio)-4-[2-(benzyloxy)-5-bromobenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4958853.png)


![3-(3-fluorophenyl)-5-[3-(2-furyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4958879.png)